molecular formula C13H19NO2 B11821161 N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine

N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine

Cat. No.: B11821161
M. Wt: 221.29 g/mol
InChI Key: YEYCDZHGPZTRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine is a hydroxylamine derivative characterized by a butan-2-ylidene backbone substituted with a 4-propan-2-yloxyphenyl group.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C13H19NO2/c1-10(2)16-13-8-6-12(7-9-13)5-4-11(3)14-15/h6-10,15H,4-5H2,1-3H3

InChI Key

YEYCDZHGPZTRLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCC(=NO)C

Origin of Product

United States

Preparation Methods

Precursor Synthesis: 4-(4-Propan-2-yloxyphenyl)-2-butanone

The ketone precursor is synthesized via Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one, catalyzed by acid-activated Montmorillonite clay. Key parameters include:

ParameterOptimal RangeYield
Temperature100–140°C75–81%
Molar ratio (phenol:ketone)3:1 to 1:3
Catalyst loading0.6–2.0 g

Alternative routes involve Claisen condensation of ethyl formate and acetone with sodium methoxide, followed by methoxylation.

Oxime Formation via Hydroxylamine Condensation

The ketone reacts with hydroxylamine hydrochloride (NH2_2OH·HCl) under acidic or basic conditions to form the target oxime.

Traditional Method:

  • Conditions : Reflux in ethanol (12–24 h), stoichiometric NH2_2OH·HCl.

  • Yield : 70–85%.

Ultrasound-Assisted Method:

  • Conditions : Water/ethanol solvent, 25–40 kHz ultrasound, 1–2 h.

  • Yield : 81–95%.

Optimization Strategies

Solvent and Catalyst Selection

  • Solvents : Ethanol > methanol > water (polar protic solvents enhance nucleophilic attack).

  • Catalysts :

    • Acid-catalyzed : HCl or H2_2SO4_4 (0.1–1.0 M).

    • Base-catalyzed : NaOH or K2_2CO3_3 (pH 8–10).

Reaction Monitoring

  • TLC : Rf_f = 0.45 (hexane:ethyl acetate, 3:1).

  • NMR :

    • 1^1H NMR (CDCl3_3): δ 7.2–7.4 (aromatic H), δ 2.8–3.1 (CH2_2), δ 1.2–1.4 (isopropyl CH3_3).

    • 13^{13}C NMR: C=N at 150–155 ppm.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (4:1) yields 95% purity.

  • Column Chromatography : Silica gel, eluent gradient (hexane → ethyl acetate).

Analytical Data

PropertyValueMethod
Melting point120–122°CDSC
Molecular weight221.29 g/molHRMS
Purity≥95%HPLC

Green Chemistry Approaches

Solvent-Free Synthesis

Microwave irradiation (100 W, 15 min) reduces reaction time by 80% compared to reflux.

Catalytic Recycling

Montmorillonite clay catalysts are reused for 3–5 cycles with <10% activity loss.

Comparative Analysis of Methods

MethodYieldTimeCostScalability
Traditional reflux70–85%12–24 hLowIndustrial
Ultrasound-assisted81–95%1–2 hModerateLab-scale
Microwave75–88%15–30 minHighPilot-scale

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with enzymes or receptors, influencing their activity. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural Analogues with Hydrazide/Carbohydrazide Substituents

Compounds such as N'-(4-((4aS,5S,5aR)-5a-methyl-3-methylene-2-oxooctahydro-2H-cyclopropa[f]benzofuran-5-yl)butan-2-ylidene)thiophene-2-carbohydrazide (6d) and N'-(4-((4aS,5S,5aR)-5a-methyl-3-methylene-2-oxooctahydro-2H-cyclopropa[f]benzofuran-5-yl)butan-2-ylidene)nicotinohydrazide (6g) (from ) share the butan-2-ylidene core but differ in substituents:

  • Key Differences: 6d and 6g feature thiophene or nicotinohydrazide groups instead of hydroxylamine. The hydroxylamine group in the target compound may enhance redox activity compared to the hydrazide derivatives, which are more polar due to carbonyl groups .
  • Spectral Data :
    • 1H NMR : Hydrazide derivatives (e.g., 6d) show δ ~8.0–9.0 ppm for aromatic protons, whereas hydroxylamine protons (NHOH) typically resonate near δ ~5.0–7.0 ppm .
    • ESI-MS : Molecular ion peaks for hydrazides (e.g., 6d: m/z 487.1 [M+H]+) differ significantly from the target compound’s theoretical mass (~275–300 g/mol) due to substituent variations .

Hydroxylamine Derivatives with Regulatory Relevance

The compound N-[α-Methyl-3,4-(methylenedioxy)phenethyl]hydroxylamine (listed in ) shares the hydroxylamine functional group but differs in the aromatic substituent:

  • Structural Comparison :
    • The target compound’s 4-propan-2-yloxyphenyl group is less sterically hindered than the methylenedioxy-substituted phenyl group in the regulated derivative.
    • The methylenedioxy group in the latter is associated with psychoactive properties, leading to its inclusion in controlled substance lists .

Hydroxamic Acids and Antioxidant Activity

Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) () share the hydroxylamine-derived (-NHOH) group but have a carboxamide linkage:

  • Functional Differences :
    • Hydroxamic acids exhibit strong iron-chelating and radical-scavenging activity (e.g., DPPH assay IC50 ~10–50 µM), whereas hydroxylamines may show similar or weaker effects depending on substituents .
  • Synthetic Pathways :
    • Hydroxamic acids are often synthesized via condensation of hydroxylamine with carboxylic acid derivatives, a route that may apply to the target compound .

Data Tables

Table 1: Structural and Spectral Comparison of Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituent 1H NMR δ (ppm) ESI-MS (m/z)
Target Compound* ~290 4-propan-2-yloxyphenyl NHOH: ~5.0–7.0 [M+H]+: 291.2 (calc)
N'-(4-...)thiophene-2-carbohydrazide (6d) 486.6 Thiophene carbohydrazide Aromatic: 8.0–9.0 487.1 [M+H]+
N-[α-Methyl-3,4-(methylenedioxy)phenethyl]hydroxylamine 237.3 Methylenedioxy phenyl NHOH: ~6.5–7.5 N/A
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) 252.7 4-chlorophenyl carboxamide NHOH: ~9.0–10.0 253.1 [M+H]+

*Theoretical values for the target compound are estimated based on structural analogs.

Table 2: Functional and Regulatory Comparison

Compound Name Key Functional Group Bioactivity/Regulatory Status
Target Compound Hydroxylamine Potential antioxidant/chelator
N'-(4-...)thiophene-2-carbohydrazide (6d) Hydrazide Polar, likely enzyme inhibitory
N-[α-Methyl-3,4-(methylenedioxy)phenethyl]hydroxylamine Hydroxylamine Controlled substance (psychoactive)
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Hydroxamic acid Antioxidant, iron chelation

Q & A

Basic: What are the optimal synthetic routes for N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of hydroxylamine derivatives typically involves condensation reactions between ketones or aldehydes and hydroxylamine. For example, methyl isobutyl ketoxime (a structurally analogous compound) is synthesized via ketone-hydroxylamine condensation, with yields varying from 8% to 94% depending on reaction pH, temperature, and catalysts . For this compound, similar optimization is critical:

  • pH Control: Acidic conditions (e.g., HCl catalysis) favor imine formation but may require neutralization to stabilize the hydroxylamine group.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous systems may hydrolyze intermediates.
  • Catalysts: Use of trimethylsilylisocyanate (TMS-cyanate) has been effective in analogous reactions to stabilize reactive intermediates .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Prioritize 1^1H and 13^13C NMR to confirm the imine (C=N) bond and hydroxylamine (-NH-OH) group. For example, the imine proton in similar compounds resonates at δ 8.1–8.5 ppm, while hydroxylamine protons appear as broad singlets near δ 5.5 ppm .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. ORTEP-3 can generate thermal ellipsoid plots to visualize bond angles and planarity of the phenyl-butanylidene backbone .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight, with ESI+ mode preferred for detecting [M+H]+ ions .

Basic: How does pH affect the stability of this compound in biological or experimental buffers?

Methodological Answer:
Hydroxylamine derivatives are pH-sensitive. For instance, N-(2-methoxyphenyl)hydroxylamine undergoes spontaneous decomposition at pH 4.5 but remains stable at pH 7.4 . For this compound:

  • Acidic Conditions (pH < 5): Risk of hydrolysis to ketone and hydroxylamine.
  • Neutral/Basic Conditions (pH 7–9): Stability improves, but monitor for oxidation to nitroso derivatives.
  • Buffering Agents: Use phosphate or Tris buffers to maintain pH 7.4 during enzymatic assays .

Advanced: What enzymatic pathways metabolize this compound, and how do interspecies differences (e.g., rat vs. human microsomes) impact toxicity studies?

Methodological Answer:

  • CYP Enzymes: Rat hepatic microsomes pre-treated with β-naphthoflavone (CYP1A inducer) increase oxidative metabolism, generating reactive intermediates like o-aminophenol. In contrast, ethanol-induced CYP2E1 favors reductive pathways (e.g., forming aryl amines) .
  • Species-Specific Metabolism: Rabbit microsomes produce higher levels of nitroso derivatives (potential carcinogens) compared to rats. Use human recombinant CYPs (e.g., CYP1A2, CYP2E1) to model human metabolic pathways .
  • Experimental Design: Include NADPH cofactors in microsomal incubations to simulate redox conditions. Monitor metabolites via HPLC with UV/Vis detection (λmax ~255 nm) .

Advanced: How can computational modeling resolve contradictions in experimental reactivity data (e.g., divergent reaction yields)?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies to explain yield disparities. For example, steric hindrance from the 4-propan-2-yloxy group may slow condensation kinetics.
  • Molecular Dynamics (MD): Simulate solvent interactions to optimize reaction conditions. Polar solvents stabilize charge-separated intermediates in imine formation .
  • Docking Studies: Predict binding affinities for enzymatic targets (e.g., CYP450s) to rationalize metabolic pathways .

Advanced: What strategies address discrepancies in crystallographic data, such as twinning or low-resolution diffraction?

Methodological Answer:

  • Data Collection: Use synchrotron radiation for high-resolution datasets (<1.0 Å).
  • Refinement Tools: SHELXL’s TWIN/BASF commands model twinned crystals, while SHELXE resolves phase problems in low-symmetry space groups .
  • Validation: Check R-factors and electron density maps (e.g., using Coot) to ensure the hydroxylamine group is not disordered .

Advanced: How does the compound’s electronic structure influence its reactivity in radical or photochemical reactions?

Methodological Answer:

  • EPR Spectroscopy: Detect radical intermediates (e.g., nitroxides) formed under UV light. The conjugated π-system in the butan-2-ylidene backbone may stabilize radicals .
  • UV/Vis Spectroscopy: Monitor λmax shifts during photolysis; aromatic hydroxylamines often absorb at 250–300 nm .
  • Theoretical Calculations: HOMO-LUMO gaps predict susceptibility to photooxidation. Lower gaps (e.g., <4 eV) indicate higher reactivity .

Advanced: What analytical workflows validate purity and detect trace impurities in synthetic batches?

Methodological Answer:

  • HPLC-MS/MS: Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities.
  • GC-FID: Detect volatile byproducts (e.g., unreacted ketones) with capillary columns (e.g., DB-5).
  • NMR Purity Assays: 19^19F NMR (if fluorinated analogs exist) or spiking with authentic standards identifies contaminants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.